molecular formula C9H13NO3 B1321451 Methyl 3-((furan-2-ylmethyl)amino)propanoate CAS No. 4063-31-4

Methyl 3-((furan-2-ylmethyl)amino)propanoate

Cat. No. B1321451
CAS RN: 4063-31-4
M. Wt: 183.2 g/mol
InChI Key: FXFIQQVFTVFWOS-UHFFFAOYSA-N
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Description

“Methyl 3-((furan-2-ylmethyl)amino)propanoate”, also known as FMMP, is a chemical compound with potential applications in various fields of research and industry. It has the molecular formula C9H13NO3 .


Molecular Structure Analysis

The molecular structure of “Methyl 3-((furan-2-ylmethyl)amino)propanoate” can be represented by the InChI code: InChI=1S/C9H13NO3/c1-12-9(11)4-5-10-7-8-3-2-6-13-8/h2-3,6,10H,4-5,7H2,1H3 . The Canonical SMILES string is COC(=O)CCNCC1=CC=CO1 .


Physical And Chemical Properties Analysis

“Methyl 3-((furan-2-ylmethyl)amino)propanoate” has a molecular weight of 183.20 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 6 . The exact mass and monoisotopic mass are 183.08954328 g/mol . The topological polar surface area is 51.5 Ų . The heavy atom count is 13 .

Scientific Research Applications

Antibacterial Agents

Compounds with furan structures, such as “Methyl 3-((furan-2-ylmethyl)amino)propanoate”, are often explored for their potential antibacterial properties. Research has shown that modifications of the furan ring can lead to the development of novel antibacterial agents .

Anticancer Research

The cytotoxic effects of furan-containing compounds against various cancer cell lines are a significant area of research. Studies often focus on how these compounds can be used to inhibit cancer cell growth .

properties

IUPAC Name

methyl 3-(furan-2-ylmethylamino)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3/c1-12-9(11)4-5-10-7-8-3-2-6-13-8/h2-3,6,10H,4-5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXFIQQVFTVFWOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCNCC1=CC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60618509
Record name Methyl N-[(furan-2-yl)methyl]-beta-alaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60618509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-((furan-2-ylmethyl)amino)propanoate

CAS RN

4063-31-4
Record name Methyl N-[(furan-2-yl)methyl]-beta-alaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60618509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Methyl 3-[(2-furanylmethyl)amino]propanoate (22) was prepared in the manner methyl 3-[(2-thienylmethyl)amino]propanoate (15) was prepared, as described above in Example 15, on a 6.5 mmol scale from methyl β-alaninate hydrochloride and furfural to yield 0.28 g (28%) of product.
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Synthesis routes and methods II

Procedure details

Methyl 3-[(2-furanylmethyl)amino]propanoate (22) was prepared in the manner methyl 3-[(2-thienylmethyl)amino]propanoate (15) was prepared, as described above in Example 15, on a 6.5 mmol scale from methyl β-alaninate hydrochloride and furrural to yield 0.28 g (28%) of product.
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